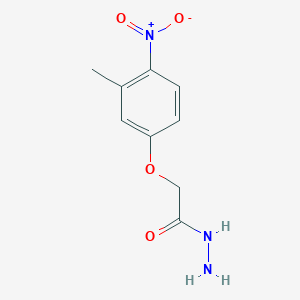

2-(3-Methyl-4-nitrophenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide typically involves the reaction of 3-methyl-4-nitrophenol with chloroacetic acid to form 2-(3-methyl-4-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Amino derivatives.

Reduction: Oxidized products.

Substitution: Substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

2-(3-Methyl-4-nitrophenoxy)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Methyl-4-nitrophenoxy)acetic acid

- 3-Methyl-4-nitrophenol

- 2-(4-Nitrophenoxy)acetohydrazide

Uniqueness

2-(3-Methyl-4-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazide group makes it particularly useful in proteomics research, where it can form stable covalent bonds with proteins .

Biologische Aktivität

2-(3-Methyl-4-nitrophenoxy)acetohydrazide, with the CAS number 588679-98-5, is a hydrazide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, antimicrobial properties, and other relevant biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrophenol with acetyl hydrazine. The process may include several steps:

- Preparation of the Hydrazide : The starting material, 3-methyl-4-nitrophenol, is reacted with acetyl hydrazine in a suitable solvent.

- Purification : The product is purified using recrystallization techniques to obtain pure this compound.

Antimicrobial Activity

One of the primary areas of research regarding this compound is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal properties.

- Antibacterial Testing : The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Agar diffusion methods and broth dilution techniques are commonly employed to evaluate its effectiveness.

-

Results Summary :

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate that the compound shows promising activity against these pathogens, often comparable to standard antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ceftriaxone | 16 |

| Staphylococcus aureus | 16 | Ceftriaxone | 8 |

| Pseudomonas aeruginosa | 64 | Ceftriaxone | 32 |

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound has also been investigated. The compound demonstrates effectiveness against common fungal strains such as Candida albicans.

- Testing Methods : Similar methodologies as those used for bacterial testing are applied, including disk diffusion and broth microdilution assays.

- Results Summary :

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Recent research has highlighted specific case studies where derivatives of acetohydrazides have shown enhanced biological activities:

- Study on Structural Variants : A comparative study was conducted on various hydrazide derivatives where modifications in the aromatic ring significantly influenced antimicrobial potency. It was found that electron-withdrawing groups enhanced activity against resistant strains.

- Combination Therapy : Investigations into combination therapies involving this compound with other antimicrobial agents have shown synergistic effects, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Eigenschaften

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHLJVYNDYJHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366291 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-98-5 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.